(Z)-Aconitic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

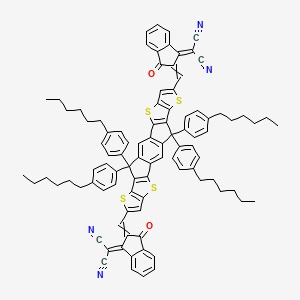

2-[2-[[20-[[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C94H82N4O2S4/c1-5-9-13-17-25-59-33-41-65(42-34-59)93(66-43-35-60(36-44-66)26-18-14-10-6-2)79-53-76-80(54-75(79)89-85(93)91-81(103-89)51-69(101-91)49-77-83(63(55-95)56-96)71-29-21-23-31-73(71)87(77)99)94(67-45-37-61(38-46-67)27-19-15-11-7-3,68-47-39-62(40-48-68)28-20-16-12-8-4)86-90(76)104-82-52-70(102-92(82)86)50-78-84(64(57-97)58-98)72-30-22-24-32-74(72)88(78)100/h21-24,29-54H,5-20,25-28H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOWCDPFDSRYRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=CC=CC=C8C7=O)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C94H82N4O2S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1427.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of (Z)-Aconitic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Aconitic acid, also known as cis-aconitic acid, is a tricarboxylic acid that plays a crucial role as an intermediate in the citric acid cycle (Krebs cycle), a fundamental metabolic pathway for cellular energy production.[1] Its unique structure, featuring a carbon-carbon double bond in a cis configuration, dictates its chemical reactivity and biological function. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound, tailored for professionals in research and development.

Chemical Structure and Identification

This compound is a C6 tricarboxylic acid with the systematic IUPAC name (1Z)-prop-1-ene-1,2,3-tricarboxylic acid .[2] The "(Z)" designation indicates that the higher priority substituents on each carbon of the double bond are on the same side.

Structure:

Figure 1: 2D Chemical Structure of this compound.

The molecule possesses three carboxylic acid groups, contributing to its acidic nature and ability to participate in various chemical reactions.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆O₆ | [2] |

| Molecular Weight | 174.11 g/mol | [2] |

| Appearance | Colorless to yellow crystals | [3] |

| Melting Point | 122-125 °C | [2][3] |

| Boiling Point | 542.00 to 543.00 °C (estimated) | [2][3][4] |

| pKa Values (at 25 °C) | pKa₁: 2.78, pKa₂: 4.41, pKa₃: 6.21 | [1] |

| Solubility | Soluble in water (400 mg/mL) and alcohol. | [2][3] |

| logP (o/w) | -0.140 | [3] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (600 MHz, D₂O, pH 7.4):

-

δ 5.65 ppm (s, 1H): This singlet corresponds to the vinylic proton (-CH=).

-

δ 3.09 ppm (s, 2H): This singlet is assigned to the methylene (B1212753) protons (-CH₂-).

¹³C NMR (D₂O, pH 7.4):

-

δ 181.74 ppm: Carboxyl carbon (C=O)

-

δ 179.97 ppm: Carboxyl carbon (C=O)

-

δ 177.54 ppm: Carboxyl carbon (C=O)

-

δ 146.49 ppm: Vinylic carbon (=C-)

-

δ 126.23 ppm: Vinylic carbon (=CH-)

-

δ 46.13 ppm: Methylene carbon (-CH₂-)[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups:

-

Broad band ~3000 cm⁻¹: O-H stretching of the carboxylic acid groups.

-

Sharp peak ~1700 cm⁻¹: C=O stretching of the carboxylic acid groups.

-

Peak ~1640 cm⁻¹: C=C stretching of the alkene group.

-

Bands in the 1400-1200 cm⁻¹ region: C-O stretching and O-H bending of the carboxylic acid groups.

Chemical Reactivity and Stability

This compound exhibits reactivity characteristic of both alkenes and carboxylic acids.

-

Isomerization: this compound can isomerize to its more stable trans-isomer, (E)-aconitic acid. This isomerization is influenced by factors such as pH and temperature.[5]

-

Dehydration: Upon heating, this compound undergoes dehydration to form cis-aconitic anhydride. This process occurs at a lower temperature compared to its trans-isomer, indicating lower thermal stability.[6]

-

Reactions of the Carboxyl Groups: The three carboxylic acid groups can undergo typical reactions such as esterification, amidation, and salt formation.

-

Reactions of the Double Bond: The carbon-carbon double bond can participate in addition reactions.

-

Stability in Solution: The stability of this compound in dilute solutions is dependent on the pH of the medium.[7]

Biological Role: The Citric Acid Cycle

This compound is a key intermediate in the citric acid cycle, where it is formed from citrate (B86180) and subsequently converted to isocitrate. This two-step process is catalyzed by the enzyme aconitase (aconitate hydratase).

Figure 2: Role of this compound in the Citric Acid Cycle.

Experimental Protocols

Synthesis of this compound from Citric Acid

This protocol is adapted from a standard organic synthesis procedure.

Materials:

-

Citric acid monohydrate

-

Concentrated sulfuric acid

-

Glacial acetic acid

-

Concentrated hydrochloric acid

Procedure:

-

In a round-bottomed flask fitted with a reflux condenser, combine 1 mole of powdered citric acid monohydrate with a solution of 2 moles of concentrated sulfuric acid in water.

-

Heat the mixture in an oil bath at 140-145 °C for approximately seven hours.

-

Pour the resulting light brown solution into a shallow dish and rinse the flask with hot glacial acetic acid.

-

Allow the solution to cool slowly to 41-42 °C with occasional stirring to facilitate the crystallization of aconitic acid.

-

Collect the solid product by suction filtration.

-

Wash the crude product with concentrated hydrochloric acid, followed by cold glacial acetic acid.

-

Dry the purified aconitic acid. This process yields a mixture of cis and trans isomers.

Determination of Melting Point

The melting point of this compound can be determined using the capillary tube method with a standard melting point apparatus.

Workflow:

Figure 3: Workflow for Melting Point Determination.

Determination of pKa by Potentiometric Titration

The three pKa values of this compound can be determined by potentiometric titration with a standard base.

Materials:

-

This compound

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter and electrode

-

Buret

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

-

Calibrate the pH meter using standard buffer solutions.

-

Place a known volume of the this compound solution in a beaker with a magnetic stir bar.

-

Immerse the pH electrode in the solution and begin stirring.

-

Titrate the acid solution with the standardized NaOH solution, recording the pH after each incremental addition of the base.

-

Continue the titration past the third equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points.

Infrared (IR) Spectroscopy

An IR spectrum of solid this compound can be obtained using the thin solid film method.

Procedure:

-

Dissolve a small amount of this compound in a volatile solvent (e.g., acetone).

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the solid on the plate.

-

Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.

Conclusion

This compound is a molecule of significant chemical and biological interest. Its properties are intrinsically linked to its unique cis-configuration, which influences its stability, reactivity, and crucial role in cellular metabolism. The experimental protocols outlined in this guide provide a foundation for the synthesis, purification, and characterization of this important tricarboxylic acid, enabling further research into its biological functions and potential applications in drug development and other scientific fields.

References

- 1. Aconitic acid - Wikipedia [en.wikipedia.org]

- 2. cis-Aconitic acid | C6H6O6 | CID 643757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy cis-Aconitic acid | 499-12-7 | >98% [smolecule.com]

- 4. study.com [study.com]

- 5. A study of the isomerisation of aconitic acid with reference to sugarcane processing. [researchspace.ukzn.ac.za]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. The effect of pH on the stability of cis-aconitic acid in dilute solution - PubMed [pubmed.ncbi.nlm.nih.gov]

(Z)-Aconitic Acid: A Comprehensive Technical Guide

(Z)-Aconitic acid, also known as cis-aconitic acid, is a tricarboxylic acid that serves as a key intermediate in the central metabolic pathway known as the citric acid cycle (or Krebs cycle). This guide provides an in-depth overview of its chemical properties, synthesis, biological significance, and applications for researchers, scientists, and professionals in drug development.

Core Identification: CAS Number and Synonyms

The definitive Chemical Abstracts Service (CAS) Registry Number for this compound is 585-84-2 [1][2][3]. This compound is known by several other names in scientific literature and commercial databases.

Synonyms:

-

cis-Aconitic acid

-

(Z)-prop-1-ene-1,2,3-tricarboxylic acid

-

cis-Aconitate

-

(1Z)-prop-1-ene-1,2,3-tricarboxylic acid

-

cis-Aconic acid

-

(Z)-1-Propene-1,2,3-tricarboxylic acid

-

cis-Oxaloacetic acid

-

cis-Propene-1,2,3-tricarboxylic acid

Physicochemical Properties

This compound is a white, crystalline solid. Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₆H₆O₆ | [1][2] |

| Molecular Weight | 174.11 g/mol | [1][2] |

| Melting Point | 125 °C | [2] |

| Boiling Point | 542.0 to 543.0 °C @ 760 mm Hg | [2] |

| Solubility in Water | 400.0 mg/mL | [2] |

| LogP | -0.140 | [2] |

Biological Significance and Signaling Pathways

The primary biological role of this compound is as an intermediate in the citric acid cycle, a fundamental metabolic pathway for cellular energy production. Within the mitochondria, citrate (B86180) is isomerized to isocitrate, with cis-aconitate being a transient intermediate in this reaction, which is catalyzed by the enzyme aconitase[4]. This two-step process is crucial for the subsequent oxidative decarboxylation steps of the cycle.

Elevated or depleted levels of cis-aconitic acid can be indicative of mitochondrial dysfunction or issues within the Krebs cycle or fatty acid oxidation pathways[3].

Furthermore, cis-aconitic acid is a precursor to itaconic acid, a metabolite with significant immunomodulatory and anti-inflammatory properties[5]. In activated immune cells like macrophages, cis-aconitate is decarboxylated by the enzyme cis-aconitate decarboxylase (ACOD1) to produce itaconate[6].

Below is a diagram illustrating the central role of this compound in the citric acid cycle.

References

- 1. cis-Aconitic acid | 585-84-2 | AAA58584 | Biosynth [biosynth.com]

- 2. cis-Aconitic acid | C6H6O6 | CID 643757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cis-Aconitic Acid | Rupa Health [rupahealth.com]

- 4. cis-Aconitic Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. researchgate.net [researchgate.net]

- 6. Control of immune cell signaling by the immuno-metabolite itaconate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of (Z)-Aconitic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(Z)-Aconitic acid, more commonly known as cis-aconitic acid, is a critical intermediate in the core metabolic pathway known as the tricarboxylic acid (TCA) cycle.[1] Its biosynthesis is not a terminal pathway but rather a transient step in the stereospecific isomerization of citrate (B86180) to isocitrate, a reaction catalyzed by the enzyme aconitase (aconitate hydratase, EC 4.2.1.3).[2] This guide provides a detailed overview of this biosynthesis, the structure and function of the key enzyme aconitase, its subsequent metabolic fate, and detailed experimental protocols for its study.

The Core Biosynthesis Pathway

The synthesis of this compound occurs within the mitochondrial matrix in eukaryotes as part of the TCA cycle, a central hub of cellular respiration.[3] The pathway involves the following reversible reaction:

Citrate ⇌ (Z)-Aconitate + H₂O ⇌ Isocitrate

This reaction is catalyzed by the enzyme aconitase .[2] (Z)-aconitate is a transient intermediate that typically does not dissociate from the enzyme's active site before being converted to isocitrate.[4]

The Role of Aconitase

Aconitase is an iron-sulfur ([Fe-S]) protein that performs a dehydration-hydration reaction.[2][5]

-

Structure : Aconitase is a monomeric protein composed of four domains.[6] Its active site contains a [4Fe-4S] cluster that is essential for its catalytic activity. Three of the iron atoms are coordinated by cysteine residues, while the fourth, labile iron atom is not and can directly interact with the substrate and a water molecule.[2][6]

-

Mechanism : The conversion of citrate to isocitrate proceeds via a two-step mechanism involving (Z)-aconitate as a bound intermediate.[2]

-

Isoforms : Eukaryotes possess two main isoforms of aconitase:

-

Mitochondrial Aconitase (ACO2) : This is the primary enzyme involved in the TCA cycle.[7]

-

Cytosolic Aconitase (ACO1) : This isoform has a dual function. When it contains the [4Fe-4S] cluster, it functions as an aconitase. However, in an iron-depleted state, it exists as a [3Fe-4S] cluster and functions as an Iron Regulatory Protein (IRP1), binding to iron-responsive elements (IREs) on mRNA to regulate the expression of proteins involved in iron metabolism.[6][8][9]

-

dot digraph "Aconitase_Dual_Function" { graph [ rankdir="LR", bgcolor="#FFFFFF", size="10,5!", dpi=72, nodesep=0.6, ranksep=1.2, splines=ortho ];

node [ style="filled", shape="rectangle", fontname="Arial", fontsize=12, penwidth=2 ];

edge [ fontname="Arial", fontsize=11, penwidth=2 ];

// Nodes Aco1_FeS [ label="ACO1 with [4Fe-4S] Cluster", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124" ]; Aco1_Apo [ label="ACO1 / IRP1 with [3Fe-4S] Cluster\n(Apo-aconitase)", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#202124" ]; Function_Enzyme [ label="Catalytic Activity:\nCitrate ⇌ Isocitrate", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124", color="#34A853" ]; Function_RNA [ label="RNA-Binding Activity:\nRegulates Iron Metabolism", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124", color="#FBBC05" ];

// Edges Aco1_FeS -> Aco1_Apo [ label=" Iron Depletion /\n Oxidative Stress", color="#5F6368", fontcolor="#202124" ]; Aco1_Apo -> Aco1_FeS [ label="Iron Repletion ", color="#5F6368", fontcolor="#202124" ]; Aco1_FeS -> Function_Enzyme [ label=" Active Form", color="#34A853", style="dashed", fontcolor="#202124" ]; Aco1_Apo -> Function_RNA [ label="Active Form ", color="#FBBC05", style="dashed", fontcolor="#202124" ]; } caption: "Dual functions of cytosolic aconitase (ACO1/IRP1)."

Metabolic Fate of this compound

While primarily an intermediate, (Z)-aconitate can be acted upon by other enzymes, leading to different metabolic pathways.

-

Isomerization to (E)-Aconitic Acid (trans-aconitate) : In some plants and microorganisms, aconitate isomerase catalyzes the reversible conversion of (Z)-aconitate to its more stable trans-isomer, (E)-aconitic acid.[10][11] The accumulation of trans-aconitate in plants may play a role in regulating the TCA cycle.[12]

-

Decarboxylation to Itaconic Acid : In certain fungi, such as Aspergillus terreus, and in activated mammalian macrophages, (Z)-aconitate is diverted from the TCA cycle and decarboxylated by cis-aconitate decarboxylase (CAD/ACOD1) to produce itaconic acid, a compound with significant industrial and immunomodulatory applications.[12][13][14]

dot digraph "Z_Aconitic_Acid_Pathway" { graph [ rankdir="TB", bgcolor="#FFFFFF", size="10,5!", dpi=72, nodesep=0.5 ];

node [ style="filled", shape="rectangle", fontname="Arial", fontsize=12, penwidth=2 ];

edge [ fontname="Arial", fontsize=11, penwidth=2 ];

// Nodes for metabolites Citrate [ label="Citrate", fillcolor="#F1F3F4", fontcolor="#202124", color="#202124" ]; ZAconitate [ label="this compound\n(cis-Aconitate)", fillcolor="#FBBC05", fontcolor="#202124", color="#202124" ]; Isocitrate [ label="Isocitrate", fillcolor="#F1F3F4", fontcolor="#202124", color="#202124" ]; EAconitate [ label="(E)-Aconitic Acid\n(trans-Aconitate)", fillcolor="#F1F3F4", fontcolor="#202124", color="#202124" ]; Itaconate [ label="Itaconic Acid", fillcolor="#F1F3F4", fontcolor="#202124", color="#202124" ]; TCA [ label="To TCA Cycle", shape="ellipse", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368" ];

// Nodes for enzymes Aconitase1 [ label="Aconitase", shape="oval", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124" ]; Aconitase2 [ label="Aconitase", shape="oval", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124" ]; Isomerase [ label="Aconitate Isomerase", shape="oval", fillcolor="#34A853", fontcolor="#FFFFFF", color="#202124" ]; Decarboxylase [ label="cis-Aconitate\nDecarboxylase", shape="oval", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#202124" ];

// Edges Citrate -> Aconitase1 [dir=none, color="#5F6368"]; Aconitase1 -> ZAcconitate [label=" -H₂O", fontcolor="#202124", color="#5F6368"]; ZAconitate -> Aconitase2 [dir=none, color="#5F6368"]; Aconitase2 -> Isocitrate [label=" +H₂O", fontcolor="#202124", color="#5F6368"]; Isocitrate -> TCA [color="#5F6368"]; ZAconitate -> Isomerase [dir=none, color="#5F6368"]; Isomerase -> EAconitate [color="#5F6368"]; ZAconitate -> Decarboxylase [dir=none, color="#5F6368"]; Decarboxylase -> Itaconate [label=" -CO₂", fontcolor="#202124", color="#5F6368"]; } caption: "Biosynthesis and metabolic fate of this compound."

Quantitative Data

The kinetic parameters of enzymes involved in this compound metabolism vary between species and isoforms. The following table summarizes key quantitative data from the literature.

| Enzyme | Organism / Isoform | Substrate | K_m (µM) | k_cat (s⁻¹) | Specific Activity (U/mg) | Reference |

| Aconitase (ACO2) | Recombinant Human | Citrate | - | - | 22 ± 2 | [15] |

| Aconitase (ACO2) | Recombinant Human | Isocitrate | - | - | 22 ± 2 | [15] |

| Aconitase (ACO2) | Recombinant Human | cis-Aconitate | - | - | 22 ± 2 | [15] |

| Homoaconitase | Thermus thermophilus | cis-Homoaconitate | 8.2 ± 0.2 | 1.3 ± 0.2 | - | [16] |

| cis-Aconitate Decarboxylase | Recombinant Human | cis-Aconitate | 1,100 | 1.1 | - | [13] |

| cis-Aconitate Decarboxylase | Recombinant Murine | cis-Aconitate | 1,200 | 3.6 | - | [13] |

| cis-Aconitate Decarboxylase | Aspergillus terreus | cis-Aconitate | 5,900 | 14.1 | - | [13] |

Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under specified conditions.[7]

Experimental Protocols

General Protocol for Aconitase Purification from Tissue

This protocol is a generalized summary based on methods for purifying aconitase from sources like beef liver and Bacillus subtilis.[9][17][18]

-

Homogenization : Homogenize fresh or frozen tissue (e.g., beef liver, bacterial cell pellet) in a cold buffer (e.g., phosphate-buffered saline, pH 7.4).[19]

-

Cell Lysis & Fractionation :

-

For tissues, perform differential centrifugation to separate mitochondria from the cytosol. A low-speed spin (e.g., 800 x g) pellets nuclei and cell debris. A subsequent high-speed spin (e.g., 20,000 x g) of the supernatant pellets the mitochondria.[7][19]

-

The supernatant from the high-speed spin contains the cytosolic fraction (for ACO1). The mitochondrial pellet can be lysed (e.g., by sonication) to release mitochondrial proteins (for ACO2).[7]

-

-

Activation : Since aconitase activity is dependent on its [Fe-S] cluster, which can be labile, incubate samples in an activation buffer containing a reducing agent (e.g., cysteine) and a source of ferrous iron (e.g., (NH₄)Fe(SO₄)₂) on ice for ~1 hour.[7]

-

Chromatography : Purify the protein using a series of column chromatography steps. This may include:

-

Ion-exchange chromatography.

-

Gel filtration (size-exclusion) chromatography.

-

-

Purity Analysis : Assess the purity of the final protein preparation using SDS-PAGE. Protein concentration can be determined using a standard method like the biuret (B89757) assay.[18]

Aconitase Activity Assays

Two primary methods are used to determine aconitase activity.

Method 1: Coupled Enzyme Assay (Isocitrate Dehydrogenase)

This is a common, indirect method that measures the production of isocitrate.[7][19]

-

Principle : Aconitase converts citrate to isocitrate. Isocitrate is then oxidized by an excess of isocitrate dehydrogenase (IDH), which reduces NADP⁺ to NADPH. The increase in NADPH is monitored spectrophotometrically by measuring the absorbance at 340 nm or by using a dye that is reduced by NADPH to produce a colored product (e.g., MTT, measured at 565 nm).[19]

-

Procedure :

-

Prepare a Reaction Mix containing assay buffer, substrate (citrate), NADP⁺, isocitrate dehydrogenase, and a colorimetric probe (if used).

-

Add the prepared sample (e.g., purified enzyme, cell lysate) to a 96-well plate.

-

Add the Reaction Mix to initiate the reaction.

-

Measure the absorbance (e.g., at 565 nm) at multiple time points (e.g., 10 and 30 minutes) using a spectrophotometric plate reader.[19]

-

Calculate the change in absorbance over time, which is directly proportional to aconitase activity.

-

Method 2: Direct Assay (Measurement of cis-Aconitate)

This method directly measures the formation or consumption of the (Z)-aconitate intermediate.[20][21]

-

Principle : The double bond in (Z)-aconitate allows it to absorb light in the UV spectrum, with a characteristic absorption peak at 240 nm. The rate of change in absorbance at 240 nm is proportional to the aconitase activity.[20]

-

Procedure :

-

Prepare an assay buffer containing either citrate or isocitrate as the substrate.

-

Add the prepared sample to a UV-transparent cuvette or microplate.

-

Add the assay buffer to initiate the reaction.

-

Immediately measure the absorbance at 240 nm at regular intervals (e.g., every 20 seconds for 30 minutes) at a constant temperature.[22]

-

The rate of increase (starting with citrate) or decrease (starting with isocitrate) in absorbance is used to calculate enzyme activity.

-

dot digraph "Aconitase_Assay_Workflow" { graph [ rankdir="TB", bgcolor="#FFFFFF", size="10,5!", dpi=72, splines=ortho ];

node [ style="filled", shape="rectangle", fontname="Arial", fontsize=12, penwidth=2 ];

edge [ fontname="Arial", fontsize=11, penwidth=2, color="#5F6368" ];

// Nodes Start [ label="Start: Prepare Sample\n(e.g., Tissue Homogenate, Lysate)", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124", color="#202124" ]; Activate [ label="Activate Enzyme\n(Buffer with Fe²⁺ and Cysteine)", fillcolor="#FBBC05", fontcolor="#202124", color="#202124" ]; PrepPlate [ label="Pipette Activated Sample\ninto 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124", color="#202124" ]; AddMix [ label="Add Reaction Mix\n(Substrate, IDH, NADP⁺, Dye)", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124" ]; Incubate [ label="Incubate at RT or 25°C", fillcolor="#F1F3F4", fontcolor="#202124", color="#202124" ]; Measure [ label="Measure Absorbance (e.g., 565 nm)\nat Time 1 and Time 2", fillcolor="#34A853", fontcolor="#FFFFFF", color="#202124" ]; Calculate [ label="Calculate Activity\n(ΔAbsorbance / ΔTime)", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#202124" ];

// Edges Start -> Activate; Activate -> PrepPlate; PrepPlate -> AddMix; AddMix -> Incubate; Incubate -> Measure; Measure -> Calculate; } caption: "Workflow for a coupled aconitase activity assay."

References

- 1. Aconitic acid - Wikipedia [en.wikipedia.org]

- 2. Aconitase - Wikipedia [en.wikipedia.org]

- 3. PathWhiz [smpdb.ca]

- 4. Tricarboxylic Acid (TCA) Cycle Intermediates: Regulators of Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aconitase - Creative Enzymes [creative-enzymes.com]

- 6. Aconitase - Proteopedia, life in 3D [proteopedia.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. Purification and characterization of cytosolic aconitase from beef liver and its relationship to the iron-responsive element binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. pnas.org [pnas.org]

- 14. Itaconate and its derivatives as anti-pathogenic agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08298B [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Kinetics and product analysis of the reaction catalysed by recombinant homoaconitase from Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. pnas.org [pnas.org]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Aconitase (ACO) Activity Assay Kit - Elabscience® [elabscience.com]

- 21. Aconitase Activity Assay Kit (Colorimetric) (ab109712) | Abcam [abcam.com]

- 22. abcam.com [abcam.com]

The Pivotal Intermediate: A Technical Guide to the Role of cis-Aconitate in the Krebs Cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isomerization of citrate (B86180) to isocitrate is a critical, stereospecific step in the tricarboxylic acid (TCA) cycle, converting a tertiary alcohol into a more readily oxidizable secondary alcohol. This reaction is catalyzed by the enzyme aconitase (aconitate hydratase; EC 4.2.1.3) and proceeds via the obligate intermediate, cis-aconitate. While transient and typically enzyme-bound, cis-aconitate stands at a crucial metabolic crossroads. Its formation and subsequent conversion are governed by the sophisticated catalytic mechanism of the iron-sulfur enzyme, aconitase. Furthermore, cis-aconitate can be diverted from the TCA cycle in specific cellular contexts, such as in activated immune cells, to produce the immunomodulatory metabolite itaconate. This guide provides an in-depth examination of the chemistry, enzymology, and regulation surrounding cis-aconitate, offering a technical resource for professionals in metabolic research and drug development.

The Aconitase Reaction: A Two-Step Isomerization

The conversion of citrate to isocitrate is not a direct rearrangement but a two-step process of dehydration followed by hydration. The intermediate, cis-aconitate, is formed in the first step and consumed in the second.[1][2]

-

Dehydration: Citrate is dehydrated to form the enzyme-bound intermediate cis-aconitate, with the elimination of a water molecule.

-

Hydration: cis-Aconitate is then stereospecifically hydrated to yield isocitrate.[3]

This isomerization is fundamentally important because the tertiary hydroxyl group of citrate is not a suitable substrate for the subsequent oxidation step. The reaction converts it to a secondary hydroxyl group in isocitrate, which can be readily oxidized by isocitrate dehydrogenase.[4]

Enzymology of Aconitase (Aconitate Hydratase)

The reaction is catalyzed by aconitase, an enzyme notable for its iron-sulfur cluster which plays a direct catalytic, non-redox role.[5]

Structure and the [4Fe-4S] Cluster

Mitochondrial aconitase (ACO2) is a monomeric protein containing a [4Fe-4S] iron-sulfur cluster in its active site.[4][6] This cluster is essential for catalysis. Three of the iron atoms are coordinated by cysteine residues of the protein. The fourth, labile iron atom (Fea) is not coordinated by the protein but is critical for binding the substrate. In the active state, this iron atom binds both a water molecule and the carboxyl and hydroxyl groups of the citrate substrate.[7] This coordination facilitates the subsequent catalytic steps by acting as a Lewis acid to withdraw electrons from the hydroxyl group, making it a better leaving group.

Catalytic Mechanism

The isomerization of citrate to isocitrate proceeds via a carbanion intermediate mechanism, facilitated by key active site residues and the Fe-S cluster.[5][7]

-

Substrate Binding: Citrate binds to the active site, coordinating with the labile Fea of the [4Fe-4S] cluster.

-

Dehydration: A basic residue, Ser-642, abstracts a proton from the C2 of citrate. Concurrently, an acidic residue, His-101, protonates the C3 hydroxyl group, facilitating its elimination as a water molecule.[5] This results in the formation of the double bond characteristic of the cis-aconitate intermediate.[5]

-

cis-Aconitate "Flip" : The planar cis-aconitate intermediate performs a 180° rotation or "flip" within the active site. This reorientation is crucial for the stereospecificity of the subsequent hydration step. The exact mechanism of this flip is debated, with theories suggesting either a release and re-binding of the intermediate or a rotation while remaining bound to the enzyme.[5]

-

Hydration: The catalytic residues reverse their roles. His-101, now acting as a base, abstracts a proton from a water molecule, activating it for a nucleophilic attack on C2 of cis-aconitate. Ser-642, now acting as an acid, donates a proton to C3, completing the hydration and forming (2R,3S)-isocitrate.[5]

Quantitative and Thermodynamic Analysis

The aconitase reaction is reversible and operates near equilibrium within the mitochondria. The direction of the reaction is largely driven by the law of mass action, specifically the rapid consumption of isocitrate by the next enzyme in the cycle, isocitrate dehydrogenase.[4]

| Parameter | Value | Significance |

| Standard Gibbs Free Energy (ΔG°′) | ~ +6 to +8 kJ/mol | Indicates the reaction is thermodynamically unfavorable under standard conditions.[8] |

| Observed Gibbs Free Energy (ΔG) | ~ 0 kJ/mol | Under typical mitochondrial conditions, the reaction is near equilibrium, readily proceeding in the forward direction due to low isocitrate concentration.[4][8] |

Regulation and Alternative Fates

Regulation by Iron and Oxidative Stress

The cytosolic isoform of aconitase (ACO1) is a bifunctional protein that also acts as Iron Regulatory Protein 1 (IRP1) . This dual role represents a key intersection of metabolic and iron homeostasis pathways.

-

Iron-Replete Cells: When cellular iron is abundant, the protein assembles a [4Fe-4S] cluster and functions as an active aconitase.[6]

-

Iron-Depleted Cells: In low-iron conditions, the cluster disassembles into a [3Fe-4S] form, abolishing enzymatic activity. The apo-protein then binds to iron-responsive elements (IREs) on the mRNA of proteins involved in iron metabolism (e.g., ferritin, transferrin receptor), post-transcriptionally regulating their expression.[6]

The Fe-S cluster is also highly sensitive to damage by reactive oxygen species (ROS), making aconitase activity a useful biomarker for oxidative stress.[9]

Diversion to Itaconate Synthesis

In activated immune cells, particularly macrophages, cis-aconitate serves as a branch-point metabolite. The enzyme Immune-Responsive Gene 1 (IRG1) , also known as cis-aconitate decarboxylase (CAD), is highly expressed upon inflammatory stimuli.[10][11] IRG1 intercepts cis-aconitate from the TCA cycle and catalyzes its decarboxylation to produce itaconate .[10][12] Itaconate has significant antimicrobial and immunomodulatory functions, including the inhibition of the bacterial glyoxylate (B1226380) shunt and the modulation of inflammatory responses in the host cell.[12][13]

Visualized Pathways and Workflows

References

- 1. Kinetics and product analysis of the reaction catalysed by recombinant homoaconitase from Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The specificity and kinetics of aconitase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aconitase - Proteopedia, life in 3D [proteopedia.org]

- 5. Aconitase - Wikipedia [en.wikipedia.org]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. Mechanism [chem.uwec.edu]

- 8. Solved Aconitase catalyzes the reaction: citrate⇌isocitrate | Chegg.com [chegg.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Enzymatic reaction mechanism of cis-aconitate decarboxylase based on the crystal structure of IRG1 from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The crystal structure of mouse IRG1 suggests that cis-aconitate decarboxylase has an open and closed conformation | PLOS One [journals.plos.org]

- 12. tandfonline.com [tandfonline.com]

- 13. pnas.org [pnas.org]

The Biological Activity of (Z)-Aconitic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Aconitic acid, also known as cis-aconitic acid, is a tricarboxylic acid that serves as an intermediate in the Krebs cycle. While its role in cellular metabolism is well-established, emerging research has highlighted its direct biological activities, particularly in the realm of immunomodulation and anti-inflammatory responses. This technical guide provides a comprehensive overview of the current understanding of the biological effects of this compound, with a focus on its therapeutic potential. It is important to distinguish the direct effects of this compound from those of its well-studied downstream metabolite, itaconate, which is formed via the enzymatic action of cis-aconitate decarboxylase (ACOD1/IRG1)[1][2][3][4][5]. This document will focus on the intrinsic activities of this compound.

Anti-inflammatory Properties of this compound

Recent studies have demonstrated the significant anti-inflammatory potential of this compound in various preclinical models of inflammatory diseases.

In Vivo Efficacy in Murine Arthritis Models

This compound has shown notable efficacy in reducing inflammation in mouse models of antigen-induced arthritis and monosodium urate-induced gout[1][6][7]. Oral administration of this compound led to a dose-dependent reduction in key inflammatory markers.

Table 1: In Vivo Anti-inflammatory Effects of this compound in Murine Arthritis Models [1][6][7]

| Model | Treatment | Dosage (p.o.) | Outcome | Percentage Reduction |

| Antigen-Induced Arthritis | This compound | 10 mg/kg | Leukocyte Accumulation | Significant reduction |

| This compound | 30 mg/kg | Leukocyte Accumulation | Significant reduction | |

| This compound | 90 mg/kg | Leukocyte Accumulation | Significant reduction | |

| This compound | 10, 30, 90 mg/kg | CXCL-1 Levels | Dose-dependent reduction | |

| This compound | 10, 30, 90 mg/kg | IL-1β Levels | Dose-dependent reduction | |

| Monosodium Urate-Induced Gout | This compound | 30 mg/kg | Leukocyte Accumulation | Significant reduction |

In Vitro Anti-inflammatory Effects on Macrophages

In vitro studies using lipopolysaccharide (LPS)-stimulated THP-1 macrophages have further elucidated the anti-inflammatory mechanism of this compound. The compound was found to inhibit the release of the pro-inflammatory cytokine TNF-α and interfere with the NF-κB signaling pathway by reducing the phosphorylation of IκBα[1][6][7].

Table 2: In Vitro Anti-inflammatory Effects of this compound on LPS-Stimulated THP-1 Macrophages [1][6][7]

| Parameter | This compound Concentration | Observation |

| TNF-α Release | 10-90 µM | Reduction in a dose-dependent manner |

| IκBα Phosphorylation | 10-90 µM | Reduction |

Inhibition of Glutamate (B1630785) Decarboxylase

This compound has been identified as an inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate to the inhibitory neurotransmitter GABA. This activity suggests a potential role for this compound in modulating neuronal activity, although this area requires further investigation.

Signaling Pathways Modulated by this compound

The primary anti-inflammatory mechanism of this compound appears to be the inhibition of the NF-κB signaling pathway. By preventing the phosphorylation and subsequent degradation of IκBα, this compound blocks the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes, including those for TNF-α, CXCL-1, and IL-1β.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of this compound.

Antigen-Induced Arthritis in Mice

This model is used to assess the efficacy of anti-inflammatory compounds in a T-cell-dependent model of arthritis.

Monosodium Urate (MSU)-Induced Gout in Mice

This model mimics the acute inflammatory response seen in gout.

-

MSU Crystal Preparation: Prepare a sterile suspension of MSU crystals in saline.

-

Induction: Inject MSU crystals intra-articularly into the tibiofemoral joint of mice.

-

Treatment: Administer this compound (30 mg/kg, p.o.) or vehicle 15 hours after MSU injection.

-

Analysis: After 9 hours (24 hours post-MSU injection), collect synovial fluid to determine total and differential leukocyte counts.

THP-1 Macrophage Stimulation and Analysis

This in vitro assay is used to assess the direct anti-inflammatory effects on human macrophages.

Glutamate Decarboxylase (GAD) Inhibition Assay

The inhibitory activity of this compound on GAD can be assessed using various methods that measure the consumption of glutamate or the production of GABA. A common method involves incubating the purified enzyme or a tissue homogenate containing GAD with glutamate in the presence and absence of this compound, followed by quantification of GABA by HPLC or a fluorometric assay.

Conclusion and Future Directions

This compound has emerged as a bioactive molecule with demonstrable anti-inflammatory properties, acting at least in part through the inhibition of the NF-κB signaling pathway. Its efficacy in preclinical models of arthritis and gout highlights its potential as a therapeutic agent for inflammatory diseases. Furthermore, its ability to inhibit glutamate decarboxylase opens up avenues for its investigation in the context of neurological disorders.

Future research should focus on:

-

Elucidating the full spectrum of its molecular targets and signaling pathways, independent of its conversion to itaconate.

-

Conducting detailed pharmacokinetic and pharmacodynamic studies to optimize its therapeutic potential.

-

Exploring its efficacy in a broader range of inflammatory and neurological disease models.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic application of this compound. As our understanding of this molecule grows, so too will the opportunities for its translation into novel therapies.

References

- 1. cis-Aconitic Acid, a Constituent of Echinodorus grandiflorus Leaves, Inhibits Antigen-Induced Arthritis and Gout in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]

- 4. Research Progress on the Mechanism of Itaconate Regulating Macrophage Immunometabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

(Z)-Aconitic Acid as a Glutamate Decarboxylase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate (B1630785) decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the primary inhibitory neurotransmitter γ-aminobutyric acid (GABA), represents a key therapeutic target for a variety of neurological disorders. This technical guide provides an in-depth overview of (Z)-Aconitic acid, also known as cis-Aconitic acid, a known inhibitor of GAD. This document collates available information on its mechanism of action, presents a representative experimental protocol for assessing its inhibitory activity, and visualizes relevant biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of neuropharmacology and drug development.

Introduction

Glutamate decarboxylase (GAD) catalyzes the conversion of glutamate to GABA, a critical process for maintaining the balance between excitatory and inhibitory neurotransmission in the central nervous system. Dysregulation of GAD activity has been implicated in the pathophysiology of several neurological and psychiatric conditions, including epilepsy, anxiety, and schizophrenia. As such, modulators of GAD activity are of significant interest for therapeutic intervention.

This compound is a tricarboxylic acid that has been identified as an inhibitor of glutamate decarboxylase. Its inhibitory properties make it a subject of interest for researchers studying the modulation of GABAergic neurotransmission. This guide aims to consolidate the technical information available on this compound's role as a GAD inhibitor.

Mechanism of Action

This compound is reported to act as an inhibitor of glutamate decarboxylase[1]. The precise molecular mechanism of inhibition, including whether it is competitive, non-competitive, or uncompetitive, requires further elucidation from detailed kinetic studies.

Beyond its direct interaction with GAD, this compound has been observed to exert anti-inflammatory effects through the modulation of intracellular signaling cascades. Notably, it has been shown to reduce the phosphorylation of IκB-α. This is a key event in the canonical NF-κB signaling pathway. By preventing the degradation of IκB-α, this compound effectively sequesters the NF-κB complex in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.

Quantitative Data on GAD Inhibition

A comprehensive review of the available scientific literature indicates that while this compound is cited as a glutamate decarboxylase inhibitor, specific quantitative data such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values are not readily accessible in publicly available databases. A key study by Endo and Kitahara (1977) titled "cis- and trans-Aconitic acids as inhibitors of glutamate decarboxylase" is noted in the literature; however, the full text containing the specific quantitative inhibition data is not widely available. Further investigation of this primary source is recommended for researchers seeking precise inhibitory constants.

Table 1: Inhibitory Activity of this compound against Glutamate Decarboxylase

| Compound | Target Enzyme | IC50 | Ki | Reference |

| This compound | Glutamate Decarboxylase (GAD) | Data not available | Data not available | Endo & Kitahara, 1977 |

Note: The specific quantitative data for IC50 and Ki values are not available in the reviewed literature. Researchers are directed to the primary reference for this information.

Experimental Protocols

The following is a detailed methodology for a representative spectrophotometric assay to determine the inhibitory activity of this compound on glutamate decarboxylase. This protocol is based on established methods for measuring GAD activity.

Objective: To determine the in vitro inhibitory effect of this compound on the activity of glutamate decarboxylase.

Principle: The activity of GAD is determined by measuring the rate of glutamate conversion to GABA. In this colorimetric assay, the decarboxylation of glutamate leads to the consumption of a proton, resulting in an increase in the pH of the reaction medium. This pH change is monitored by a pH-sensitive indicator dye, such as bromocresol green, which exhibits a corresponding change in absorbance at a specific wavelength. The rate of change in absorbance is proportional to the GAD activity.

Materials:

-

Glutamate Decarboxylase (GAD) enzyme (e.g., from bovine brain)

-

L-Glutamic acid (substrate)

-

This compound (inhibitor)

-

Pyridoxal-5-phosphate (PLP) (cofactor)

-

Sodium Acetate buffer (e.g., 20 mM, pH 4.8)

-

Bromocresol Green (indicator)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 620 nm

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of L-glutamic acid in Sodium Acetate buffer.

-

Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.

-

Prepare a working solution of GAD enzyme in cold Sodium Acetate buffer containing PLP.

-

Prepare the reaction mixture containing Sodium Acetate buffer, bromocresol green, and PLP.

-

-

Assay Protocol:

-

To each well of a 96-well microplate, add the following in order:

-

Assay Buffer

-

This compound solution at various concentrations (test wells) or vehicle (control wells).

-

GAD enzyme solution.

-

-

Incubate the plate at a specified temperature (e.g., 37°C) for a pre-incubation period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the L-glutamic acid substrate solution to all wells.

-

Immediately place the microplate in a microplate reader and measure the change in absorbance at 620 nm over time (e.g., every minute for 15-30 minutes) in kinetic mode.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of this compound and the control.

-

Determine the percentage of inhibition for each concentration of the inhibitor relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of GAD activity).

-

Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound on the NF-κB signaling pathway.

Caption: Inhibition of NF-κB activation by this compound.

Experimental Workflow

The diagram below outlines the general experimental workflow for assessing the inhibitory activity of this compound on glutamate decarboxylase.

Caption: Experimental workflow for GAD inhibition assay.

Conclusion

This compound is a recognized inhibitor of glutamate decarboxylase and a modulator of the NF-κB signaling pathway. While its potential as a pharmacological tool is evident, a significant gap exists in the publicly available, detailed quantitative data regarding its inhibitory potency against GAD. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further investigate the properties of this compound and its effects on GABAergic neurotransmission. Future studies should focus on elucidating the precise kinetic parameters of GAD inhibition by this compound and exploring its in vivo efficacy in relevant models of neurological disorders.

References

Discovery and history of aconitic acid

An In-depth Technical Guide on the Discovery and History of Aconitic Acid

Abstract

Aconitic acid, a tricarboxylic acid with the formula C₆H₆O₆, exists as two primary isomers: cis-aconitic acid and trans--aconitic acid. Historically significant, it was first isolated from a plant source in the 19th century. Its biochemical importance was later illuminated with the discovery of the citric acid cycle, where cis-aconitate serves as a crucial intermediate. This guide provides a comprehensive overview of the discovery, natural occurrence, and physicochemical properties of aconitic acid. It details historical and modern experimental protocols for its isolation from natural sources and chemical synthesis. Furthermore, it explores its central role in metabolism, illustrated through signaling pathway diagrams, for researchers, scientists, and professionals in drug development.

Discovery and History

The history of aconitic acid begins in the early 19th century.

-

1820: Swiss chemist and apothecary Jacques Peschier first isolated the compound from the plant Aconitum napellus, commonly known as monkshood or wolfsbane.[1] This is the origin of the acid's name. The genus Aconitum contains various toxic alkaloids, but also non-alkaloidal compounds like aconitic acid.[2][3][4]

-

1877: German botanist Hans Hermann Behr identified aconitic acid in sugar cane molasses.[5][6]

-

1879: German chemist Edmund Oscar von Lippmann discovered the acid in sugar beet products.[5]

These discoveries shifted the primary source of interest from the toxic Aconitum plant to widely available agricultural products like sugarcane and sorghum, where trans-aconitic acid is the predominant organic acid.[5][6][7] This paved the way for its commercial recovery and utilization.[5][6]

Natural Occurrence and Biological Roles

Aconitic acid is found throughout the plant kingdom and plays significant roles in metabolism and defense.

-

Natural Sources: It is the most prevalent 6-carbon organic acid in sugarcane (Saccharum officinarum L.) and sweet sorghum (Sorghum bicolor L. Moench), where its concentration can be as high as 0.9–5.5% of dissolved solids.[6] It is also present in beet root, maize, rye, wheat, barley, and various other grasses.[6][8] In sugarcane, the concentration of aconitic acid in the leaves can range from 0.80 to 2.33 percent of the dry weight.[9]

-

Biochemical Role - The Krebs Cycle: The cis-isomer of aconitic acid is a pivotal intermediate in the citric acid cycle (also known as the Krebs cycle or tricarboxylic acid cycle, TCA).[10][11] The enzyme aconitase catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate, which proceeds via the formation of a cis-aconitate intermediate.[12][13][14] This two-step reaction involves a dehydration of citrate to form the enzyme-bound cis-aconitate, followed by a hydration step to form isocitrate.[12][15]

-

Other Biological Functions:

-

Plant Defense: In plants, the accumulation of trans-aconitate may serve as a defense compound.[5][8]

-

Metabolic Regulation: The accumulation of trans-aconitate may help regulate the TCA cycle by inhibiting the enzyme aconitase.[6][8]

-

Aluminum Toxicity: In maize, aconitic acid appears to protect the plant against aluminum toxicity through chelation.[6]

-

Fermentation Inhibition: Aconitic acid has been reported to act as an inhibitor in the fermentation of sugarcane juice and molasses.[6][8]

-

Physicochemical and Quantitative Data

Aconitic acid is a white, crystalline solid. Its two isomers, cis and trans, differ slightly in their physical properties.

Table 1: Physicochemical Properties of Aconitic Acid

| Property | Value | Isomer(s) | Reference |

| IUPAC Name | Prop-1-ene-1,2,3-tricarboxylic acid | Both | [1][5] |

| Molecular Formula | C₆H₆O₆ | Both | [1][16] |

| Molar Mass | 174.11 g·mol⁻¹ | Both | [1][16] |

| Melting Point | 190–195 °C (decomposes) | Mixed Isomers | [1][17] |

| Decomposition Point | ~209 °C | trans | [18] |

| pKa₁ | 2.80 | trans | [1] |

| pKa₂ | 4.46 | trans | [1] |

| pKa₁ | 2.78 | cis | [1] |

| pKa₂ | 4.41 | cis | [1] |

| pKa₃ | 6.21 | cis | [1] |

Table 2: Aconitic Acid Content and Recovery from Natural Sources

| Source | Aconitic Acid Content | Recovery Method | Yield | Reference |

| Sugarcane/Sweet Sorghum | 0.9–5.5% of dissolved solids | - | - | [6] |

| Sugarcane Juice (mature) | 0.44–2.07% of dry solids | - | - | [9] |

| Sugarcane Leaves | 0.80–2.33% of dry weight | - | - | [9] |

| Louisiana Sugarcane Molasses | - | Ethyl Acetate (B1210297) Extraction | Up to 69% (99.9% purity) | [6] |

| Cane Leaf Matter Stillage | - | Butanol Extraction (pH 2.0) | 92 g / 100 g | [7] |

Experimental Methodologies

Chemical Synthesis: Dehydration of Citric Acid

Aconitic acid can be reliably synthesized in the laboratory via the acid-catalyzed dehydration of citric acid.[1] The following protocol is adapted from the established Hentschel method.[18]

Protocol:

-

Reaction Setup: In a 1-liter round-bottomed flask equipped with a reflux condenser, place 210 g (1 mole) of powdered citric acid monohydrate.

-

Acid Addition: Prepare a solution of 210 g (115 mL, 2 moles) of concentrated sulfuric acid in 105 mL of water. Carefully add this solution to the citric acid in the flask.

-

Heating: Heat the mixture in an oil bath maintained at a temperature of 140–145°C for seven hours. The solution will turn light brown.

-

Crystallization: Pour the warm solution into a shallow dish. Rinse the flask with 10 mL of hot glacial acetic acid and add it to the dish. Allow the liquid to cool slowly to 41–42°C, stirring occasionally to break up the solid mass of aconitic acid that crystallizes.

-

Initial Filtration: Collect the solid product on a suction funnel, pressing and draining it thoroughly until almost dry.

-

Washing: Transfer the crude product and stir it into a homogeneous paste with 70 mL of concentrated hydrochloric acid, cooled in an ice bath.

-

Final Filtration and Drying: Collect the solid again on a suction funnel. Wash the product with two 10-mL portions of cold glacial acetic acid. Suction the solid thoroughly and spread it in a thin layer on a porous plate or paper to dry. The yield is typically 71–77 g (41–44% of the theoretical amount).[18]

Isolation from Natural Sources: Sugarcane Molasses

The recovery of aconitic acid from sugar-containing liquors like sugarcane or sorghum molasses is a common industrial and laboratory process.[5][6] The general workflow involves acidification followed by solvent extraction.

Caption: Workflow for the extraction and purification of aconitic acid from molasses.

Protocol Outline:

-

Acidification: The starting material, such as sugarcane molasses, is diluted and acidified to a pH of approximately 2.0 with a strong acid like sulfuric acid. This converts the aconitate salts into the free acid form, which is more soluble in organic solvents.[7]

-

Solvent Extraction: The acidified solution is subjected to liquid-liquid extraction using a suitable organic solvent. Butanol and ethyl acetate are commonly used.[6][7] Butanol extraction often yields more aconitic acid but with lower purity, while ethyl acetate can provide higher purity.[6]

-

Phase Separation: The mixture is allowed to separate into an aqueous phase (containing sugars and other polar compounds) and an organic phase (containing the dissolved aconitic acid). The organic phase is collected.

-

Solvent Removal: The solvent is removed from the organic phase, typically by evaporation under reduced pressure, to yield crude aconitic acid.

-

Purification: The crude product is purified by recrystallization from a solvent such as water or glacial acetic acid to obtain pure aconitic acid crystals.

Biochemical Significance: Role in the Citric Acid Cycle

The conversion of citrate to isocitrate is a critical step in the citric acid cycle, as it transforms a tertiary alcohol (citrate), which cannot be readily oxidized, into a secondary alcohol (isocitrate) that can be.[12] This isomerization is facilitated by the enzyme aconitase, with cis-aconitate as an essential, though transient, intermediate.[14]

Caption: Isomerization of citrate to isocitrate via cis-aconitate in the Krebs cycle.

This enzymatic reaction is a cornerstone of aerobic respiration, linking the initial entry of acetyl-CoA into the cycle with the subsequent oxidative decarboxylation steps that generate reducing equivalents (NADH) for ATP production.[11][19]

References

- 1. Aconitic acid - Wikipedia [en.wikipedia.org]

- 2. Aconite. Aconitum napellus. | Henriette's Herbal Homepage [henriettes-herb.com]

- 3. Aconite [drugfuture.com]

- 4. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aconitic Acid Formula, Structure & Uses | Study.com [study.com]

- 6. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Aconitic acid from sugarcane: production and industrial application" by Nicolas Javier Gil Zapata [repository.lsu.edu]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. homework.study.com [homework.study.com]

- 11. Citric Acid Cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Krebs cycle step 2 - Proteopedia, life in 3D [proteopedia.org]

- 13. fiveable.me [fiveable.me]

- 14. Aconitase - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Aconitic Acid | C6H6O6 | CID 309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. primaryinfo.com [primaryinfo.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Citric acid cycle - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Properties of cis-Aconitic Acid Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of cis-aconitic acid crystals. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for their work. This document presents quantitative data in structured tables, outlines detailed experimental protocols for key physical property determination, and includes visualizations to illustrate relevant biochemical pathways.

Molecular and Chemical Properties

cis-Aconitic acid, systematically named (Z)-prop-1-ene-1,2,3-tricarboxylic acid, is a tricarboxylic acid that plays a crucial role as an intermediate in the citric acid cycle (Krebs cycle).[1][2] Its chemical structure consists of a propene backbone with three carboxyl groups.[3]

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₆ | [4] |

| Molecular Weight | 174.11 g/mol | [4] |

| IUPAC Name | (Z)-prop-1-ene-1,2,3-tricarboxylic acid | [4] |

| CAS Number | 585-84-2 | [5] |

| Appearance | Colorless to yellow flake crystal or white to yellowish powder.[6] |

Crystallographic and Physical Properties

The crystalline form of cis-aconitic acid exhibits specific physical properties that are critical for its handling, formulation, and analysis.

| Property | Value | Reference |

| Melting Point | 122-125 °C | [3][4][7][8][9] |

| Density | 1.660 - 1.7 g/cm³ | [3][7] |

| Water Solubility | 400.0 mg/mL at 25 °C; 1 g in 2 mL of water at 25 °C.[3][4][10] | |

| Solubility in Other Solvents | Soluble in alcohol; slightly soluble in ether.[3][6][8] | |

| pKa Values | pKa1: 1.95, pKa2: 2.78, pKa3: 4.41, pKa4: 6.21 | [5][6][8] |

| Stability | Hygroscopic and light-sensitive.[6][8] |

Spectroscopic Data

Spectroscopic data is fundamental for the identification and characterization of cis-aconitic acid.

| Spectroscopy | Data | Reference |

| ¹H NMR (in D₂O, pH 7.4) | δ 5.65 (s, 1H), δ 3.09 (s, 2H) | [4] |

| ¹³C NMR (in D₂O, pH 7.4) | δ 181.74, 179.97, 177.54, 146.49, 126.23, 46.13 | [4][11] |

| Infrared (IR) | The IR spectrum shows characteristic peaks for C=O stretching of the carboxylic acid groups, C=C stretching of the alkene, and O-H stretching. | [12] |

Experimental Protocols

The following are detailed methodologies for determining key physical properties of cis-aconitic acid.

Determination of Melting Point

The melting point of cis-aconitic acid crystals can be determined using the capillary method with a melting point apparatus.[13][14][15]

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the cis-aconitic acid sample is dry and finely powdered using a mortar and pestle.[13]

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[15]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 5-10 °C per minute for an initial approximate determination.[15]

-

Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the previously observed melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. This range is the melting point of the sample.[15]

Determination of Solubility

The solubility of cis-aconitic acid in various solvents can be determined by the shake-flask method.[16][17][18]

Apparatus:

-

Analytical balance

-

Volumetric flasks

-

Test tubes or vials with screw caps

-

Shaker or magnetic stirrer

-

Temperature-controlled bath

Procedure:

-

Prepare a series of test tubes or vials.

-

Accurately weigh a small amount of cis-aconitic acid and add it to a known volume of the solvent (e.g., water, ethanol, ether) in a test tube.[17]

-

Seal the tubes and place them in a temperature-controlled bath set to 25 °C.

-

Agitate the samples using a shaker or magnetic stirrer for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to stand undisturbed for a period to allow any undissolved solid to settle.

-

Carefully extract a known volume of the supernatant (the clear liquid).

-

Analyze the concentration of cis-aconitic acid in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or titration. The concentration at saturation is the solubility.

Determination of pKa Values

The acid dissociation constants (pKa) of the polyprotic cis-aconitic acid can be determined by potentiometric titration.

Apparatus:

-

pH meter with a glass electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Accurately weigh a sample of cis-aconitic acid and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Begin stirring the solution gently.

-

Record the initial pH of the solution.

-

Add the standardized NaOH solution from the burette in small, known increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence points, which will be indicated by sharp changes in pH.

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The pKa values can be determined from the pH at the half-equivalence points. For a triprotic acid, there will be three pKa values corresponding to the three carboxylic acid groups.

Biochemical Pathway

cis-Aconitic acid is a key intermediate in the Krebs cycle, where it is formed from citrate (B86180) and then converted to isocitrate.[1][19] This isomerization is a critical step in the central metabolic pathway for energy production in aerobic organisms.

References

- 1. fiveable.me [fiveable.me]

- 2. Cis-Aconitic Acid | Rupa Health [rupahealth.com]

- 3. Buy cis-Aconitic acid | 499-12-7 | >98% [smolecule.com]

- 4. cis-Aconitic acid | C6H6O6 | CID 643757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Aconitic acid - Wikipedia [en.wikipedia.org]

- 6. Cis-aconitic acid [chembk.com]

- 7. cis-Aconitic acid | CAS#:585-84-2 | Chemsrc [chemsrc.com]

- 8. 585-84-2 CAS MSDS (CIS-ACONITIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. cis-Aconitic acid = 98 585-84-2 [sigmaaldrich.com]

- 10. CIS-ACONITIC ACID | 585-84-2 [chemicalbook.com]

- 11. bmse000705 Cis-aconitic Acid at BMRB [bmrb.io]

- 12. Page loading... [guidechem.com]

- 13. To Determine The Melting Point of Organic Compounds Like Naphthalene and Benzoic Acid | PDF | Melting Point | Temperature [scribd.com]

- 14. byjus.com [byjus.com]

- 15. community.wvu.edu [community.wvu.edu]

- 16. Procedure For Determining Solubility of Organic Compounds | PDF | Solubility | Chemistry [scribd.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. youtube.com [youtube.com]

- 19. cis-Aconitic Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]

An In-Depth Technical Guide to the Solubility of (Z)-Aconitic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (Z)-Aconitic acid, also known as cis-Aconitic acid, in various solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical applications where understanding the solubility of this compound is critical. The information presented herein is compiled from various scientific sources and is supplemented with detailed experimental protocols and visualizations to facilitate a deeper understanding of the subject matter.

Introduction to this compound

This compound is a tricarboxylic acid that plays a role as an intermediate in the citric acid cycle (Krebs cycle). Its chemical structure and properties, particularly its solubility, are of significant interest in various fields, including biochemistry, pharmacology, and synthetic chemistry. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Therefore, a thorough understanding of the solubility profile of this compound is essential for its application in drug formulation and development.

Solubility Data of this compound

The solubility of this compound has been determined in a range of common laboratory solvents. The quantitative data are summarized in the table below for easy comparison. It is important to note that solubility can be influenced by factors such as temperature, pH, and the crystalline form of the solute.

| Solvent | Temperature (°C) | Solubility | Notes |

| Water | 13 | 1 g in 5.5 mL (~181.8 mg/mL) | - |

| Water | 15 | 333 mg/mL | - |

| Water | 25 | 1 g in 2 mL (500 mg/mL)[1] | Also reported as 400 mg/mL[1][2] |

| Ethanol (88%) | 12 | 1 g in 2 parts (~500 mg/mL) | Soluble in alcohol[3][4] |

| Ethanol | - | Soluble | [3] |

| Diethyl Ether | - | Slightly Soluble | [3][4] |

| Methanol | - | Slightly Soluble | [5] |

| Dimethyl Sulfoxide (DMSO) | - | 34 mg/mL (195.28 mM) | Sonication is recommended[6] |

| Aqueous Base | - | Slightly Soluble | [5] |

Experimental Protocols for Solubility Determination

The determination of the solubility of a compound like this compound is a fundamental experimental procedure. Below are detailed methodologies for key experiments that can be employed to ascertain its solubility in various solvents.

Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[7]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials or flasks containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

Equilibration: Seal the containers and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed at the experimental temperature to allow the excess solid to sediment. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining undissolved microparticles, filter the aliquot using a syringe filter that is compatible with the solvent and does not adsorb the solute.

-

Quantification: Dilute the filtered solution to a concentration that falls within the linear range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or mol/L, by taking into account the dilution factor.

Qualitative Solubility Assessment in Acidic and Basic Solutions

For ionizable compounds like carboxylic acids, solubility is highly dependent on the pH of the medium. A qualitative assessment in acidic and basic solutions can provide valuable insights.

Objective: To determine if this compound, a carboxylic acid, exhibits enhanced solubility in basic solutions due to salt formation.

Materials:

-

This compound (solid)

-

Deionized water

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

-

Test tubes and vortex mixer

Procedure:

-

Water Solubility Test: To a test tube, add approximately 25 mg of this compound and 0.75 mL of deionized water. Vigorously shake or vortex the mixture and observe if the solid dissolves.[8]

-

5% NaOH Solubility Test: To a separate test tube, add approximately 25 mg of this compound and 0.75 mL of 5% NaOH solution. Observe for dissolution. Carboxylic acids are expected to react with a strong base like NaOH to form a more soluble sodium salt.[9][10]

-

5% NaHCO₃ Solubility Test: In another test tube, add approximately 25 mg of this compound and 0.75 mL of 5% NaHCO₃ solution. Observe for both dissolution and the evolution of carbon dioxide gas (effervescence), which is a characteristic reaction of a carboxylic acid with a weak base like sodium bicarbonate.[9][10]

Interpretation of Results:

-

Solubility in water indicates the intrinsic aqueous solubility of the non-ionized form.

-

Solubility in 5% NaOH suggests the presence of an acidic functional group.

-

Solubility in 5% NaHCO₃ with effervescence is a strong indication of a carboxylic acid.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of an organic compound like this compound.

Caption: General workflow for equilibrium solubility determination.

This guide provides foundational knowledge on the solubility of this compound, which is crucial for its handling and application in scientific research and development. The provided data and protocols serve as a starting point for more specific and in-depth investigations tailored to particular research needs.

References

- 1. Buy cis-Aconitic acid | 499-12-7 | >98% [smolecule.com]

- 2. cis-Aconitic acid | C6H6O6 | CID 643757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cis-aconitic acid [chembk.com]

- 4. CIS-ACONITIC ACID | 585-84-2 [chemicalbook.com]

- 5. 585-84-2 CAS MSDS (CIS-ACONITIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. www1.udel.edu [www1.udel.edu]

The Dichotomy of Aconitic Acid: A Technical Guide to the Stereoisomerism of Cis and Trans Isomers

For Researchers, Scientists, and Drug Development Professionals

Aconitic acid, a tricarboxylic acid with the chemical formula C₆H₆O₆, exists as two geometric isomers: cis-aconitic acid and trans-aconitic acid. This stereoisomerism, dictated by the arrangement of carboxyl groups around a carbon-carbon double bond, gives rise to distinct physicochemical properties and profoundly different biological roles. This technical guide provides an in-depth exploration of the core differences between these two isomers, offering valuable insights for researchers in metabolic studies, natural product chemistry, and drug development.

Comparative Physicochemical Properties